2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17995172
InChI: InChI=1S/C13H23Br/c1-10(8-14)11-6-7-12(2,3)9-13(11,4)5/h11H,1,6-9H2,2-5H3
SMILES:
Molecular Formula: C13H23Br
Molecular Weight: 259.23 g/mol

2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane

CAS No.:

Cat. No.: VC17995172

Molecular Formula: C13H23Br

Molecular Weight: 259.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane -

Specification

Molecular Formula C13H23Br
Molecular Weight 259.23 g/mol
IUPAC Name 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane
Standard InChI InChI=1S/C13H23Br/c1-10(8-14)11-6-7-12(2,3)9-13(11,4)5/h11H,1,6-9H2,2-5H3
Standard InChI Key KNRJZXOKRXCEHC-UHFFFAOYSA-N
Canonical SMILES CC1(CCC(C(C1)(C)C)C(=C)CBr)C

Introduction

Structural and Molecular Characteristics

2-(3-Bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane features a cyclohexane ring substituted with four methyl groups at positions 1, 1, 5, and 5, and a bromopropenyl group at position 2. The bromopropenyl moiety introduces a reactive allylic bromide, while the tetramethylcyclohexane core contributes to steric hindrance and conformational rigidity .

Molecular Formula and Weight

The compound’s molecular formula is C₁₃H₂₃Br, with a molar mass of 259.23 g/mol . Its IUPAC name, 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane, reflects the substituents’ positions and branching.

Stereochemical Features

The cyclohexane ring adopts a chair conformation, stabilized by the equatorial orientation of the methyl groups. The bromopropenyl group’s double bond (C=C) introduces geometric isomerism, though the predominant isomer remains uncharacterized in literature .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₃Br
Molecular Weight259.23 g/mol
CAS Number2514965-51-4
SMILES NotationCC1(CCC(C(C1)(C)C)C(=C)CBr)C

Synthesis and Manufacturing

Synthetic routes to this compound typically involve multi-step strategies to install the bromopropenyl group onto the tetramethylcyclohexane scaffold.

Reaction Pathways

One approach begins with 1,1,5,5-tetramethylcyclohexan-2-ol, which undergoes dehydration to form an alkene intermediate. Subsequent bromination using N-bromosuccinimide (NBS) under radical conditions introduces the bromine atom at the allylic position.

Yield Optimization

Reaction conditions, including temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane), critically influence yields. Pilot studies report isolated yields of 45–60%, with impurities arising from over-bromination or ring-opening side reactions.

Physicochemical Properties

The compound is a pale yellow liquid at room temperature, with limited solubility in polar solvents like water but high solubility in organic solvents such as dichloromethane and hexane .

Table 2: Physicochemical Data

PropertyValueSource
Physical StateLiquid
AppearancePale yellow
DensityNot reported
Solubility in WaterInsoluble
Flash PointNot determined

Comparison with Related Compounds

Compared to simpler bromocyclohexanes, this compound’s tetramethyl substitution reduces ring flexibility, altering reactivity. For instance, electrophilic addition to the double bond is slower than in less hindered analogs like 3-bromocyclohexene.

Future Research Directions

  • Toxicological Profiling: Current SDS data lack details on acute toxicity or carcinogenicity .

  • Catalytic Applications: Explore its use in transition-metal-catalyzed reactions, leveraging the bromide leaving group.

  • Polymer Chemistry: Investigate copolymerization with styrene or acrylates to engineer novel materials.

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